tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a cyclopentyl ring, and a pyridine ring substituted with a formylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactionsThe final step involves the addition of the tert-butyl and cyclopentyl groups under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formylpyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The pyridine ring may also participate in binding interactions, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
Uniqueness
tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the formylpyrrolidine moiety, in particular, sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H29N3O3 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
tert-butyl N-cyclopentyl-N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C20H29N3O3/c1-20(2,3)26-19(25)23(16-7-4-5-8-16)18-11-10-15(13-21-18)17-9-6-12-22(17)14-24/h10-11,13-14,16-17H,4-9,12H2,1-3H3 |
InChI Key |
XMIPFVGMABOTQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCCC1)C2=NC=C(C=C2)C3CCCN3C=O |
Origin of Product |
United States |
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